![molecular formula C13H25ClN2O2 B6602041 tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride CAS No. 2177264-53-6](/img/structure/B6602041.png)
tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride: is a chemical compound with the molecular formula C13H25ClN2O2 and a molecular weight of 276.80 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core structure. One common synthetic route includes the reaction of 2,7-diazaspiro[3.6]decane with tert-butyl chloroformate under basic conditions to form the tert-butyl ester derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent quality for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxidized derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing specific atoms or groups within the compound.
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, but they typically include derivatives with altered functional groups or structural modifications.
Applications De Recherche Scientifique
Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparaison Avec Des Composés Similaires
Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride: can be compared to other similar compounds, such as tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate . While both compounds share structural similarities, they differ in their ring sizes and substitution patterns, leading to unique chemical and biological properties.
List of Similar Compounds
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
2,7-Diazaspiro[3.6]decane
2,8-Diazaspiro[4.5]decane
This compound , its preparation, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-7-4-5-13(6-8-15)9-14-10-13;/h14H,4-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGYLNRIHLJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
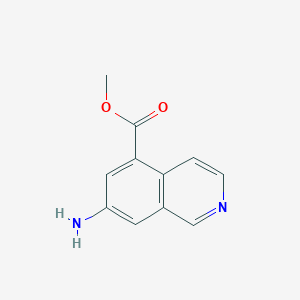
![ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B6601979.png)
![methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B6601983.png)
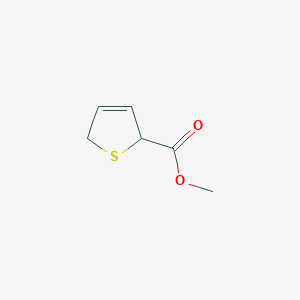
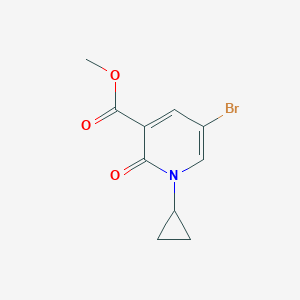
![2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid](/img/structure/B6602006.png)
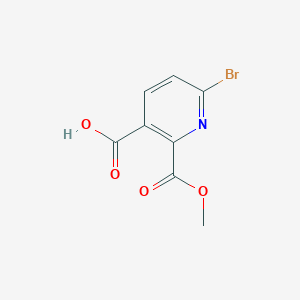
![methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6602010.png)
![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)


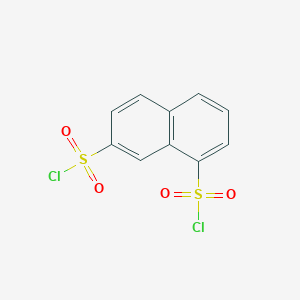
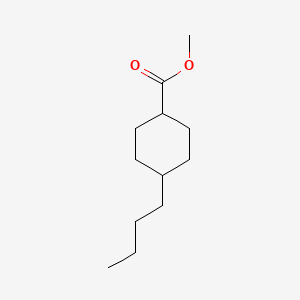
![7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B6602066.png)
